molecular formula C8H17N B1386627 2-Cyclopentylpropan-2-amine CAS No. 1157560-57-0

2-Cyclopentylpropan-2-amine

Cat. No.: B1386627
CAS No.: 1157560-57-0
M. Wt: 127.23 g/mol
InChI Key: DGNLZMMXGZCFBF-UHFFFAOYSA-N
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Description

2-Cyclopentylpropan-2-amine: is an organic compound that belongs to the class of amines It features a cyclopentane ring attached to a propan-2-amine group

Biochemical Analysis

Biochemical Properties

2-Cyclopentylpropan-2-amine plays a significant role in biochemical reactions, particularly as a releasing agent of catecholamine neurotransmitters such as norepinephrine, epinephrine, and dopamine . These interactions are crucial for its decongestant and stimulant properties. The compound interacts with enzymes and proteins involved in the synthesis and release of these neurotransmitters, influencing their levels and activity in the body.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on norepinephrine, epinephrine, and dopamine levels can alter cellular responses, leading to changes in cell behavior and function . These effects are particularly relevant in the context of its stimulant properties.

Molecular Mechanism

The molecular mechanism of this compound involves its action as a releasing agent for catecholamine neurotransmitters. It binds to specific receptors and transporters, facilitating the release of norepinephrine, epinephrine, and dopamine . This interaction leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their physiological effects. Additionally, the compound may influence gene expression and enzyme activity, further modulating its biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound can lead to sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance neurotransmitter release and improve physiological responses. At higher doses, it may cause toxic or adverse effects, including overstimulation and potential damage to cellular structures . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of catecholamine neurotransmitters. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which play roles in the metabolism of norepinephrine, epinephrine, and dopamine . These interactions can influence the levels and activity of these neurotransmitters, affecting overall metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in target tissues, where it exerts its effects . Understanding the transport mechanisms is essential for predicting the compound’s localization and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as synaptic vesicles, where it interacts with neurotransmitter release machinery . These interactions are critical for its activity and function, determining its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylpropan-2-amine can be achieved through several methods. One common approach involves the alkylation of cyclopentylamine with a suitable alkyl halide under basic conditions. For example, cyclopentylamine can react with 2-bromopropane in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert imines back to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Alkyl halides or sulfonyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Regeneration of the amine group.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Cyclopentylpropan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of amine metabolism and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

    Cyclopentylamine: Similar structure but lacks the propan-2-amine group.

    2-Phenethylamine: Contains a phenyl group instead of a cyclopentane ring.

    Cyclohexylamine: Features a cyclohexane ring instead of cyclopentane.

Uniqueness: 2-Cyclopentylpropan-2-amine is unique due to its combination of a cyclopentane ring and a propan-2-amine group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-cyclopentylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2,9)7-5-3-4-6-7/h7H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNLZMMXGZCFBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656374
Record name 2-Cyclopentylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157560-57-0
Record name 2-Cyclopentylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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